molecular formula C24H20IN3O4S B14929904 2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide

2-[2-ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide

Cat. No.: B14929904
M. Wt: 573.4 g/mol
InChI Key: COQGXNDIMGWREP-UDWIEESQSA-N
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Description

2-[2-Ethoxy-6-iodo-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetamide is a structurally complex small molecule featuring a naphthalene-thiazole hybrid core. Its design integrates multiple functional groups:

  • Ethoxy and iodo substituents on the phenoxy ring, which enhance lipophilicity and influence electronic properties.
  • A (E)-configured methylidene bridge linking the phenoxy group to a 4-oxo-1,3-thiazole moiety.
  • A naphthalen-1-ylamino group attached to the thiazole ring, contributing aromatic stacking capabilities and steric bulk.

While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiazole-triazole hybrids, naphthalene-containing acetamides) suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C24H20IN3O4S

Molecular Weight

573.4 g/mol

IUPAC Name

2-[2-ethoxy-6-iodo-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C24H20IN3O4S/c1-2-31-19-11-14(10-17(25)22(19)32-13-21(26)29)12-20-23(30)28-24(33-20)27-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,2,13H2,1H3,(H2,26,29)(H,27,28,30)/b20-12+

InChI Key

COQGXNDIMGWREP-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)I)OCC(=O)N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)I)OCC(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-ETHOXY-6-IODO-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves multiple steps, including the formation of intermediate compoundsThe final steps involve the addition of the ethoxy and iodine groups under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(2-ETHOXY-6-IODO-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-ETHOXY-6-IODO-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ETHOXY-6-IODO-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 2: Spectral Data of Representative Analogs

Compound ID/Ref IR (C=O stretch, cm⁻¹) $^1$H-NMR Key Signals (δ ppm) Molecular Weight
Target Compound ~1670–1690 (predicted) ~5.4 (–OCH2), ~8.3 (naphthalene H), ~10.8 (–NH) ~580 (estimated)
Compound 9 1671 5.38 (–NCH2CO–), 7.20–8.36 (Ar–H) 437.9
Compound 6b 1682 5.38 (–NCH2CO–), 8.36 (triazole H) 404.1
Compound in Not reported Not reported 422.5

Key Observations:

  • IR Spectroscopy : The target compound’s carbonyl stretches (thiazole-4-oxo and acetamide C=O) are expected near 1670–1690 cm⁻¹, aligning with analogs in and .
  • NMR Signals: The naphthalen-1-ylamino group would produce distinctive aromatic signals at δ ~7.2–8.5 ppm, similar to Compound 6b’s naphthalene protons .

Functional Group Impact on Bioactivity (Inferred)

  • Ethoxy vs. Methoxy : (ethoxy) and 7 (methoxy) highlight that ethoxy’s larger size may enhance hydrophobic interactions in enzyme pockets, while methoxy’s electron-donating effects could alter electronic profiles .
  • Thiazole vs. Triazole : Thiazole-containing compounds () often exhibit stronger hydrogen-bonding and metal-chelating capacities than triazoles (), which may influence target selectivity .
  • Iodo Substituent : The iodo group’s presence (absent in –7) could confer unique reactivity in halogen-bonding interactions, a feature exploited in kinase inhibitor design .

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